2-(Trifluoromethyl)benzimidazole-5,6-diol
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Overview
Description
2-(Trifluoromethyl)benzimidazole-5,6-diol is a heterocyclic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and two hydroxyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzimidazole-5,6-diol typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzimidazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)benzimidazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzimidazole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular redox balance and iron metabolism.
Pathways Involved: It induces ferroptosis by inhibiting the cystine/glutamate antiporter system (system Xc−), leading to the accumulation of lipid peroxides and subsequent cell death.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzimidazole-5,6-diol can be compared with other similar compounds, such as:
2-Trifluoromethylbenzimidazole: Lacks the hydroxyl groups at the 5 and 6 positions, resulting in different chemical reactivity and biological activity.
2-(Substituted-phenyl)benzimidazole: Substituted with various functional groups at the 2-position, leading to diverse biological activities.
Benzoxazoles and Benzothiazoles: Similar heterocyclic compounds with different heteroatoms (oxygen or sulfur) in the ring, which influence their chemical properties and applications.
The unique combination of the trifluoromethyl group and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5F3N2O2 |
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Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-5,6-diol |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-12-3-1-5(14)6(15)2-4(3)13-7/h1-2,14-15H,(H,12,13) |
InChI Key |
UCLVZXHCCLUCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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